1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone is a complex organic compound that features a unique combination of azepane, pyrazolo[3,4-d]pyridazine, and ethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the azepane and ethanone groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyridazine ring or the ethanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring or the azepane group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different pharmacological properties.
Scientific Research Applications
1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit key signaling pathways involved in cell growth and survival, leading to its therapeutic effects. For example, it may inhibit the NF-κB pathway, which is known to play a role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Tolazamide: A sulfonylurea compound used as an antidiabetic agent.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar core structures that exhibit anticancer activity.
Uniqueness
1-(azepan-1-yl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a promising candidate for drug development.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-15-17-13-21-25(16-9-5-4-6-10-16)19(17)20(23-22-15)27-14-18(26)24-11-7-2-3-8-12-24/h4-6,9-10,13H,2-3,7-8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMMYWHGOBJMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.